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molecular formula C9H12FNO2 B7872790 2-Fluoro-4-(2-methoxyethoxy)aniline

2-Fluoro-4-(2-methoxyethoxy)aniline

Cat. No. B7872790
M. Wt: 185.20 g/mol
InChI Key: IYFALRRQRHZZMJ-UHFFFAOYSA-N
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Patent
US08362248B2

Procedure details

A mixture of 2-fluoro-4-iodo-phenylamine (2.3672 g, 10 mmol), 2-methoxyethanol (13 ml, 164 mmol), copper(I)iodide (190 mg, 1 mmol), 1,10-phenanthridine (360 mg, 2 mmol), and cesium carbonate (4.55 g mg, 14 mmol) was sealed and heated at 110° C. After 17 hours, the crude mixture was extracted with CH2Cl2 and brine. Organic phase was dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography on silica gel with hexane/ethyl acetate (1:1 v/v) twice to give 2-fluoro-4-(2-methoxy-ethoxy)-phenylamine as an oil (761 mg, 41%). Exact mass calculated for C9H12FNO2 185.09. found 186.0 (MH+).
Quantity
2.3672 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,10-phenanthridine
Quantity
360 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
copper(I)iodide
Quantity
190 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[NH2:9].[CH3:10][O:11][CH2:12][CH2:13][OH:14].C(=O)([O-])[O-].[Cs+].[Cs+]>[Cu]I>[F:1][C:2]1[CH:7]=[C:6]([O:14][CH2:13][CH2:12][O:11][CH3:10])[CH:5]=[CH:4][C:3]=1[NH2:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.3672 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)N
Name
Quantity
13 mL
Type
reactant
Smiles
COCCO
Name
1,10-phenanthridine
Quantity
360 mg
Type
reactant
Smiles
Name
cesium carbonate
Quantity
4.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
copper(I)iodide
Quantity
190 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was sealed
EXTRACTION
Type
EXTRACTION
Details
the crude mixture was extracted with CH2Cl2 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel with hexane/ethyl acetate (1:1 v/v) twice

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OCCOC)N
Measurements
Type Value Analysis
AMOUNT: MASS 761 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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